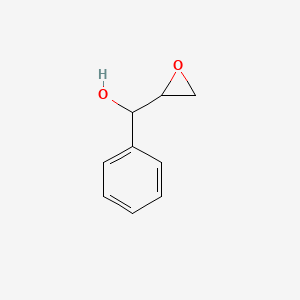

1,2-Epoxy-3-hydroxy-3-phenylpropane

Overview

Description

1,2-Epoxy-3-phenoxypropane, also known as 2,3-Epoxypropyl phenyl ether, Glycidyl phenyl ether, or Phenyl glycidyl ether, is a compound with the empirical formula C9H10O2 . It has a molecular weight of 150.17 .

Synthesis Analysis

Epoxides, including 1,2-Epoxy-3-phenoxypropane, are often formed by the oxidation of an alkene . They are considered highly reactive three-membered heterocycles due to ring strain and they undergo epoxide ring opening reactions with a diverse range of nucleophiles .Chemical Reactions Analysis

Epoxides, such as 1,2-Epoxy-3-phenoxypropane, are known to undergo ring-opening reactions. These reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and on the reaction conditions .Physical And Chemical Properties Analysis

1,2-Epoxy-3-phenoxypropane is a liquid with a boiling point of 245 °C and a melting point of 3.5 °C. It has a density of 1.109 g/mL at 25 °C .Scientific Research Applications

Polymerization and Material Properties

- Photopolymerization with Bisphenol A Epoxy Diacrylates : A study by Gil, Gawdzik, and Podkościelna (2012) explored the photopolymerization of bisphenol A epoxy diacrylates with bis[4(2-hydroxy-3-acryloyloxypropoxy)phenyl]sulfide, a compound related to 1,2-epoxy-3-hydroxy-3-phenylpropane. The research demonstrated improved thermal properties in the resulting polymers, showing its potential in material science applications (Gil, Gawdzik, & Podkościelna, 2012).

Kinetics and Reactivity

- Kinetic Study in Carboxylic Acid Reactions : Bukowska and Bukowski (1999) conducted a kinetic study of the addition of carboxylic acids to 1,2-epoxy-3-phenoxypropane, closely related to 1,2-epoxy-3-hydroxy-3-phenylpropane. They evaluated rate constants and activation parameters, offering insights into the reactivity of this compound (Bukowska & Bukowski, 1999).

Catalysis and Chemical Synthesis

- Chiral Amino Alcohol Ligands in Catalysis : Vidal‐Ferran et al. (1998) explored the use of enantiomerically pure 2,3-epoxy-3-phenylpropanol, related to 1,2-epoxy-3-hydroxy-3-phenylpropane, as a ligand in catalytic reactions. This research highlights the potential of such compounds in asymmetric synthesis, particularly in the enantioselective addition of diethylzinc to benzaldehyde (Vidal‐Ferran et al., 1998).

Cationic Polymerization

- Cationic Polymerization with Ethylene Glycol : Lagarde, Reibel, and Franta (1992) investigated the cationic polymerization of 1,2-epoxy-3-nitropropane in the presence of ethylene glycol. Their findings are relevant to understanding the polymerization behavior of similar compounds, like 1,2-epoxy-3-hydroxy-3-phenylpropane, under specific conditions (Lagarde, Reibel, & Franta, 1992).

High-Temperature Reactions

- Etherification in Epoxy-Amine Systems : Mijovic and Wijaya (1994) presented a study on etherification reactions in epoxy-amine systems at high temperatures, using compounds similar to 1,2-epoxy-3-hydroxy-3-phenylpropane. This research is significant for understanding the behavior of such compounds in industrial processes operating under elevated temperatures (Mijovic & Wijaya, 1994).

Safety And Hazards

properties

IUPAC Name |

oxiran-2-yl(phenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(8-6-11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUCJYPNJYZEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Epoxy-3-hydroxy-3-phenylpropane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

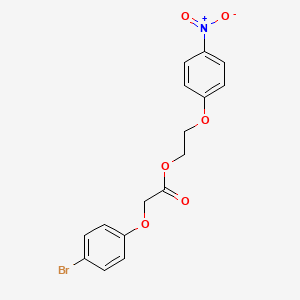

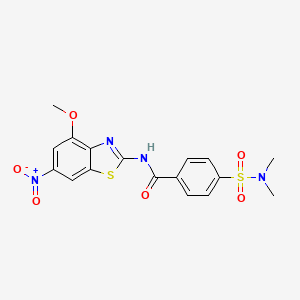

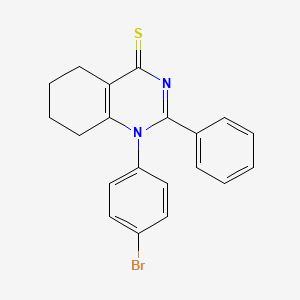

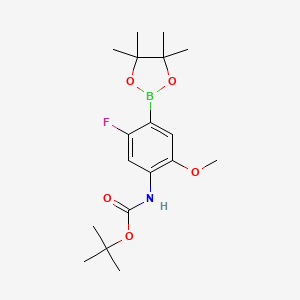

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B3260448.png)

![7-azabicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B3260493.png)

![1-[(4-chlorophenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol](/img/structure/B3260502.png)